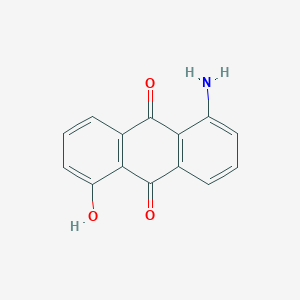
2-Chloro-4-methoxy-6-phenoxy-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-methoxy-6-phenoxy-1,3,5-triazine is a member of the 1,3,5-triazine family, which is known for its diverse applications in various fields such as agriculture, pharmaceuticals, and materials science. This compound is characterized by the presence of chloro, methoxy, and phenoxy substituents on the triazine ring, which impart unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methoxy-6-phenoxy-1,3,5-triazine typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with appropriate nucleophiles. The general synthetic route can be summarized as follows:
Step 1: Cyanuric chloride is reacted with methanol in the presence of a base such as sodium hydroxide to form 2-chloro-4,6-dimethoxy-1,3,5-triazine.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale batch or continuous processes, utilizing the same basic synthetic route but optimized for efficiency and yield. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to maximize the production of the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-methoxy-6-phenoxy-1,3,5-triazine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The methoxy and phenoxy groups can participate in oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form corresponding hydroxyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides in the presence of a base (e.g., sodium hydroxide or potassium carbonate).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Aqueous base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid).
Major Products Formed
Nucleophilic Substitution: Formation of substituted triazines with various functional groups.
Oxidation and Reduction: Formation of oxidized or reduced derivatives of the methoxy and phenoxy groups.
Hydrolysis: Formation of hydroxyl-substituted triazines.
Applications De Recherche Scientifique
2-Chloro-4-methoxy-6-phenoxy-1,3,5-triazine has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 2-Chloro-4-methoxy-6-phenoxy-1,3,5-triazine involves its interaction with specific molecular targets, leading to various biological effects. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can result in the inhibition of enzyme activity, disruption of cellular processes, or induction of cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Similar in structure but lacks the phenoxy group, leading to different chemical properties and reactivity.
2-Amino-4-methoxy-6-phenoxy-1,3,5-triazine: Contains an amino group instead of a chloro group, which affects its biological activity and applications.
2-Chloro-4,6-diphenoxy-1,3,5-triazine: Contains two phenoxy groups, resulting in different chemical and physical properties.
Uniqueness
2-Chloro-4-methoxy-6-phenoxy-1,3,5-triazine is unique due to the combination of chloro, methoxy, and phenoxy substituents on the triazine ring. This unique combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
42030-98-8 |
|---|---|
Formule moléculaire |
C10H8ClN3O2 |
Poids moléculaire |
237.64 g/mol |
Nom IUPAC |
2-chloro-4-methoxy-6-phenoxy-1,3,5-triazine |
InChI |
InChI=1S/C10H8ClN3O2/c1-15-9-12-8(11)13-10(14-9)16-7-5-3-2-4-6-7/h2-6H,1H3 |
Clé InChI |
BEFZTDISUQQAPO-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC(=NC(=N1)Cl)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


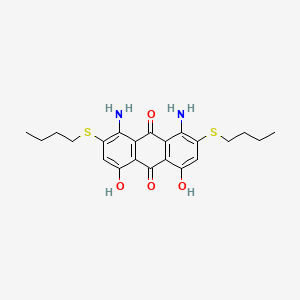
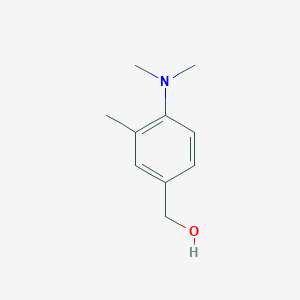
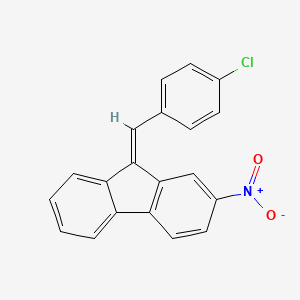
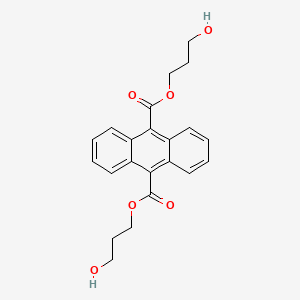
![Ethanol, 2-[[4-chloro-6-(4-morpholinyl)-1,3,5-triazin-2-yl]amino]-](/img/structure/B13143127.png)
![2-(10-(3-Methoxypropoxy)spiro[4.5]dec-6-en-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13143128.png)
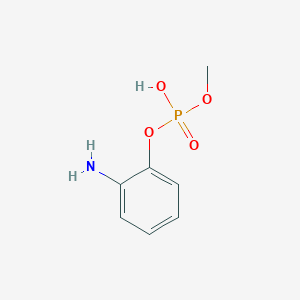

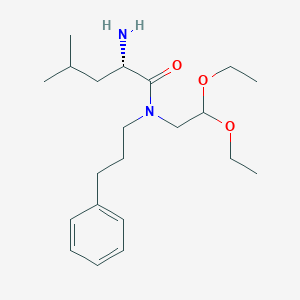
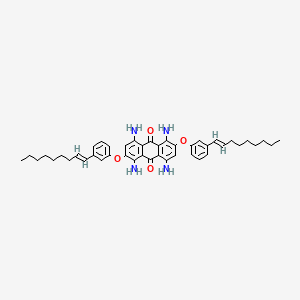
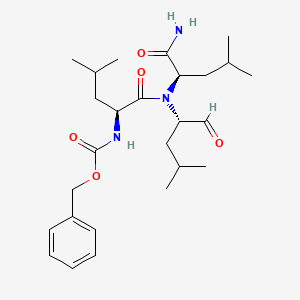
![disodium;azane;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B13143155.png)
![3,6-Dimethoxy-6-(4-methoxyphenyl)-6h-chromeno[3,4-b]quinoxaline](/img/structure/B13143165.png)
